molecular formula C6H9NO3 B2832744 (3S)-5-Oxo-3-pyrrolidineacetic acid CAS No. 808157-23-5

(3S)-5-Oxo-3-pyrrolidineacetic acid

Cat. No.: B2832744
CAS No.: 808157-23-5
M. Wt: 143.142
InChI Key: YKTYYHBGRGVBPG-BYPYZUCNSA-N
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Description

(3S)-5-Oxo-3-pyrrolidineacetic acid is an organic compound characterized by a pyrrolidine ring with a keto group at the 5-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Oxo-3-pyrrolidineacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a keto acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (3S)-5-Oxo-3-pyrrolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the keto group to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions at the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S)-5-Oxo-3-pyrrolidineacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-5-Oxo-3-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

  • (3S)-5-Oxo-2-pyrrolidineacetic acid
  • (3S)-5-Oxo-4-pyrrolidineacetic acid
  • (3S)-5-Oxo-3-pyrrolidinepropionic acid

Comparison: (3S)-5-Oxo-3-pyrrolidineacetic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the keto group at the 5-position and the acetic acid moiety at the 3-position are key features that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(3S)-5-oxopyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYYHBGRGVBPG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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